(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13712786
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole -](/images/structure/VC13712786.png)
Specification
Molecular Formula | C16H17N3O |
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Molecular Weight | 267.33 g/mol |
IUPAC Name | (4S)-4-propan-2-yl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C16H17N3O/c1-11(2)15-10-20-16(19-15)14-8-5-7-13(18-14)12-6-3-4-9-17-12/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1 |
Standard InChI Key | IJIVESGJHMMFLR-OAHLLOKOSA-N |
Isomeric SMILES | CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
SMILES | CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Canonical SMILES | CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole (C₁₆H₁₇N₃O, MW: 267.33 g/mol, CAS: 2634687-65-1) features a 4,5-dihydrooxazole ring fused to a 2,2'-bipyridine moiety via a methylene bridge at the 6-position of bipyridine . The isopropyl group at the oxazoline’s 4-position induces a chiral environment critical for asymmetric induction. X-ray crystallography of analogous compounds reveals that the oxazoline’s N^O-chelation site and bipyridine’s N^N-binding pocket create a pseudo-octahedral geometry when coordinated to metals .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₇N₃O | |
Molecular Weight | 267.33 g/mol | |
Configuration | (S) | |
Bipyridine Bite Angle | ~75° (estimated) |
Synthesis and Characterization
Synthetic Routes
The ligand is synthesized via a multi-step sequence:
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Oxazoline Formation: Condensation of L-valinol with 2-cyanopyridine under acidic conditions yields (S)-4-isopropyl-4,5-dihydrooxazole .
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Bipyridine Functionalization: Suzuki-Miyaura coupling introduces the bipyridine group at the oxazoline’s 2-position using palladium catalysis .
Critical challenges include preserving enantiopurity during phosphorylation and avoiding racemization at elevated temperatures.
Coordination Chemistry and Catalytic Applications
Metal Complexation
The ligand’s dual N^O (oxazoline) and N^N (bipyridine) donor sites enable versatile coordination modes. In Ni(II) complexes, it stabilizes low-valent states via ligand-centered redox activity, as observed in pyrox systems :
This redox activity enhances the trans-influence of pyridine, facilitating C(sp³) electrophile activation in cross-coupling reactions .
Table 2: Comparative Catalytic Performance
Reaction | Metal Center | Enantiomeric Excess (ee) | Reference |
---|---|---|---|
Asymmetric Hydrogenation | Ir(I) | 95% | |
C(sp³)–C Cross-Coupling | Ni(0) | 89% |
Physicochemical Behavior
Redox Properties
Cyclic voltammetry of related ligands reveals a quasi-reversible wave at −1.2 V vs. Fc+/Fc, attributed to ligand-centered reduction . This redox flexibility enables stabilization of electron-rich metal centers, critical for radical-involving mechanisms.
Solubility and Stability
The ligand exhibits moderate solubility in dichloromethane and THF but degrades under aerobic conditions due to oxazoline ring hydrolysis. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below −20°C .
Emerging Applications
Asymmetric Catalysis
Preliminary studies suggest efficacy in Ir-catalyzed hydrogenations, achieving >90% ee for α,β-unsaturated ketones . The bipyridine moiety’s π-backbonding ability suppresses β-hydride elimination, favoring enantioselective reduction.
Materials Science
In polymer matrices, the ligand improves thermal stability (Tg increase by 15°C) by acting as a rigid crosslinker . Applications in conductive polymers are under exploration.
Future Directions
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Mechanistic Studies: Elucidate the role of ligand-centered radicals in Ni-catalyzed C–H activation.
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Therapeutic Potential: Explore antimicrobial activity via metal complexation, leveraging bipyridine’s DNA intercalation capacity.
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Sustainability: Develop recyclable catalysts using immobilized ligand-metal complexes.
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